4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-8-10-20(11-9-17)29(26,27)22-18(2)16-21(19-6-4-3-5-7-19)24-23(22)25-12-14-28-15-13-25/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXKOBCHGSNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of a pyridinyl intermediate through a series of reactions, including nitration, reduction, and cyclization.
Introduction of the Sulfonyl Group: The pyridinyl intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Substitution Reactions: Subsequent substitution reactions are carried out to introduce the methyl and phenyl groups at specific positions on the pyridinyl ring.
Formation of the Morpholine Ring: Finally, the morpholine ring is formed through a cyclization reaction involving the pyridinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent reaction control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Core Variations
The table below highlights key structural and functional differences:
Key Observations
Core Structure Impact: Pyridine vs. Thieno-pyrimidine/Quinoline: Pyridine-based compounds (e.g., the target) may exhibit different electronic properties compared to thieno-pyrimidine or quinoline cores, affecting binding to biological targets . Sulfonyl vs.
Biological Activity Trends: Morpholine-substituted pyrimidines (e.g., 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines) show broad-spectrum antimicrobial activity, suggesting the target compound may share similar applications . Thieno-pyrimidine derivatives (e.g., –5) are often explored as kinase inhibitors due to their structural resemblance to ATP-binding sites .
Synthetic Pathways :
- The target compound’s synthesis likely involves Suzuki coupling (for aryl group introduction) and nucleophilic substitution (for morpholine attachment), analogous to methods in –5 .
- Sulfonyl group incorporation may require sulfonation or displacement reactions, as seen in ’s methanesulfonyl-piperazine derivative .
Morpholine’s basicity (pKa ~3.5–4.0) may enhance bioavailability in physiological pH ranges .
Biological Activity
4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine (CAS: 478245-28-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.51 g/mol. Its structure features a morpholine ring, which is known for enhancing the bioavailability and pharmacokinetic properties of various drug candidates.
Research indicates that morpholine derivatives, including this compound, exhibit diverse biological activities through various mechanisms:
- Receptor Modulation : Morpholine derivatives have been shown to interact with several receptors involved in neurological functions. For instance, they can modulate the activity of sigma receptors and cannabinoid receptors, which are implicated in mood disorders and pain management .
- Enzyme Inhibition : The compound demonstrates inhibitory effects on enzymes associated with neurodegenerative diseases. In particular, it has been reported to inhibit BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in the pathogenesis of Alzheimer's disease .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting c-Met protein kinase, a target in various cancers such as non-small cell lung cancer .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example:
- Cell Line Testing : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing IC50 values in the micromolar range, indicating potent cytotoxicity .
In Vivo Studies
In vivo experiments using animal models have provided insights into the pharmacodynamics of this compound:
- Mouse Models : In transgenic mice models for Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta peptides, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Case Studies
- Case Study on Neuroprotection : A study highlighted the neuroprotective effects of morpholine derivatives in models of Parkinson's disease, where they were shown to reduce oxidative stress and neuronal apoptosis .
- Cancer Treatment Exploration : Another case study focused on the use of this compound in combination therapies for treating metastatic cancers, where it enhanced the efficacy of standard chemotherapeutics by targeting multiple pathways involved in tumor growth and survival .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
